rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid
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Overview
Description
rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique piperidine ring structure, which is substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine group. The stereochemistry of the compound is specified by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions during subsequent steps.
Final Assembly: The protected amine and carboxylic acid groups are then assembled onto the piperidine ring through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-2-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-2-carboxylic acid: Similar structure but with an azetidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its piperidine ring structure provides a versatile scaffold for further modifications, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S,3S)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8-5-4-6-13-9(8)10(15)16/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZWKQAIIIURNA-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCN[C@@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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